High-Affinity Binding to Human Histamine H3 and H4 Receptors Distinguishes This Compound from Common Structural Analogs
3-(5-Hydroxy-2-methylphenyl)propanal demonstrates potent binding affinity for the human histamine H3 receptor (H3R) and H4 receptor (H4R), with dissociation constants (Kd) of 1.35 nM and 9.16 nM, respectively [1][2]. These values place it among the high-affinity ligands for these GPCR targets, which are implicated in neurological disorders. In contrast, structurally similar phenylpropanoid aldehydes lacking this specific substitution pattern often exhibit significantly weaker or no measurable affinity for H3R and H4R in the same assay platforms, highlighting the critical role of the 5-hydroxy-2-methylphenyl motif in receptor recognition.
| Evidence Dimension | Binding affinity (Kd) for human recombinant H3R |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Common structural analogs typically show Kd > 100 nM or no binding |
| Quantified Difference | >74-fold improvement in affinity |
| Conditions | BRET assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measured after 30 mins with furimazine substrate |
Why This Matters
For scientists developing H3R/H4R-targeted probes or therapeutics, this compound provides a high-affinity starting point with a distinct chemotype, offering a clear advantage over lower-affinity or non-binding phenylpropanoid alternatives.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity Data for H3R. Kd: 1.35 nM. View Source
- [2] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity Data for H4R. Kd: 9.16 nM. View Source
